2,5-Dimethylquinolin-8-ol

Description

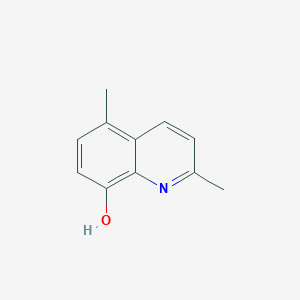

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUFSGXAEOXQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362505 | |

| Record name | 2,5-dimethyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10522-43-7 | |

| Record name | 2,5-Dimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dimethyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethylquinolin 8 Ol

Regioselective Deuteration Strategies

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the 2,5-Dimethylquinolin-8-ol framework is a key area of research. Deuterated molecules are valuable tools for investigating reaction mechanisms, understanding kinetic isotope effects, and as standards in analytical chemistry. researchgate.netingentaconnect.com

Transition-metal-free methods offer a cost-effective and environmentally friendly approach to the deuteration of this compound. researchgate.net One established protocol involves a regioselective hydrogen/deuterium (H/D) isotope exchange using simple and low-cost reagents under ambient conditions. researchgate.netingentaconnect.com This is typically achieved by dissolving the substrate in a deuterated solvent system, such as deuterium oxide (D₂O), with a catalytic amount of a strong acid or base.

A common method employs a solution of potassium deuteroxide (KOD) in D₂O or deuterated sulfuric acid (D₂SO₄) in D₂O. researchgate.netingentaconnect.com These conditions facilitate the exchange of specific protons on the quinoline (B57606) ring with deuterium atoms. The regioselectivity of this exchange is dictated by the electronic properties of the quinoline ring system, which is activated by the hydroxyl and methyl substituents. mdpi.com The progress and selectivity of the deuteration are typically monitored using techniques like ¹H NMR, ¹³C NMR, and GC-MS. researchgate.netingentaconnect.comsciprofiles.com

Table 1: Conditions for Metal-Free Deuteration of this compound

| Reagent System | Deuterium Source | Conditions | Outcome |

|---|---|---|---|

| KOD solution | D₂O | Ambient temperature | Regioselective H/D isotope exchange. researchgate.net |

| D₂SO₄ solution | D₂O | Ambient temperature | Regioselective H/D isotope exchange. researchgate.net |

The Skraup-Doebner-Von Miller reaction, a fundamental method for synthesizing quinolines, can be adapted to produce deuterated analogues of this compound. wikipedia.orgiipseries.org This classic reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org By utilizing deuterated building blocks or running the reaction in a deuterated medium, it is possible to incorporate deuterium into the quinoline skeleton from the outset.

A modified Skraup-Doebner-Von Miller synthesis has been described as a method with the potential for achieving a higher capacity of deuteration compared to simple H/D exchange reactions. researchgate.netingentaconnect.comsciprofiles.com This approach allows for the strategic placement of deuterium atoms based on the chosen starting materials, providing a powerful tool for creating specifically labeled isotopologues.

The mechanism of H/D isotopic exchange in quinolinols like this compound is based on electrophilic aromatic substitution. In acidic media (e.g., D₂SO₄/D₂O), the quinoline nitrogen is protonated (or deuterated), and the aromatic ring is activated towards electrophilic attack by deuterons (D⁺). Conversely, in basic media (e.g., KOD/D₂O), the hydroxyl group is deprotonated, increasing the electron density of the ring and making it more susceptible to deuteration. mdpi.com

The selectivity of the exchange is governed by the directing effects of the substituents on the quinoline ring. The hydroxyl group at the C8 position and the methyl group at the C5 position are electron-donating groups that activate the ortho and para positions relative to them, making these sites more nucleophilic and thus more likely to undergo deuteration. mdpi.com The lone pair of electrons on the hydroxyl oxygen and the dimethylamino nitrogen at the R1 position on the phenyl ring are conjugated with the π system of quinolone, which increases the electron density at both the C5 and C7 positions. mdpi.com The hyperfine interaction (HFI) has been shown to be a significant factor in the spin response of related 8-hydroxyquinoline (B1678124) compounds, and this interaction is sensitive to isotopic exchange, as demonstrated in studies comparing protonated and deuterated aluminum tris(8-hydroxyquinoline). researchgate.netaps.org

Targeted Functionalization Approaches

Beyond deuteration, the targeted functionalization of the this compound scaffold is crucial for synthesizing new analogues and derivatives with tailored properties for various applications, from materials science to medicinal chemistry. researchgate.netnih.gov

Direct C-H functionalization represents a highly efficient and atom-economical strategy for modifying the this compound core. While specific studies on this exact molecule are limited, general principles of C-H activation on quinoline systems are applicable. acs.org Palladium-catalyzed reactions, for instance, have been developed for the meta-C–H deuteration of arenes using a removable pyridine-based template, demonstrating the potential for site-selective functionalization. acs.org

For methyl-substituted azaheterocycles, metal-free oxidative C(sp³)–H functionalization methods have been developed to convert methyl groups into aldehydes. scholaris.ca For example, using an I₂-DMSO system, a methyl group on a quinoline ring can be directly oxidized to a formyl group, providing a route to quinoline carbaldehydes. scholaris.ca This type of transformation could potentially be applied to the methyl groups of this compound to yield aldehyde derivatives.

Various synthetic routes have been employed to generate analogues of this compound. The synthesis of the parent compound itself is often part of a broader synthesis of various substituted quinolin-8-ols. researchgate.net

Formylation reactions, such as the Duff and Vilsmeier-Haack reactions, have been used on hydroxyquinoline systems to introduce aldehyde groups, typically at the C5 and C7 positions, which are activated by the C8-hydroxyl group. researchgate.netmdpi.com These aldehyde derivatives can then serve as versatile intermediates for further modifications, such as the formation of Schiff bases by condensation with primary amines. researchgate.netmdpi.com Other transformations include Suzuki cross-coupling reactions on halogenated quinolin-8-ol precursors to introduce aryl or other substituents. scispace.com

Table 2: Examples of Synthetic Reactions for Quinoline Derivatives

| Reaction Type | Reagents | Functional Group Introduced | Potential Position on Quinolinol Ring |

|---|---|---|---|

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | -CHO (Formyl) | C5, C7 researchgate.net |

| Vilsmeier-Haack Reaction | POCl₃, DMF | -CHO (Formyl) | C5, C7 researchgate.net |

| Schiff Base Formation | Aldehyde derivative, Primary Amine | -CH=N-R (Imine) | At formylated position researchgate.net |

| Suzuki Coupling | Bromo-derivative, Boronic acid, Pd catalyst | -Aryl | C5, C7 scispace.com |

Compound Reference Table

Multi-component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, step efficiency, and the ability to generate diverse libraries of compounds from readily available precursors. In the context of this compound, MCRs provide an efficient pathway for the introduction of functional groups, leading to the synthesis of novel derivatives with potential applications in various fields of chemical and biological research.

One of the most notable multi-component strategies employed for the functionalization of 8-hydroxyquinoline scaffolds, including this compound, is the Betti reaction. The Betti reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a phenolic compound. This reaction facilitates the C-7 functionalization of 8-hydroxyquinolines, a position that is crucial for modulating the electronic and steric properties of the molecule.

The application of the Betti reaction to 8-hydroxyquinolines allows for the efficient, one-step synthesis of aminomethylated derivatives. Research has demonstrated that modified 8-hydroxyquinolines can be effectively functionalized at the C-7 position to produce inhibitors of various enzymes. organic-chemistry.org For instance, the reaction of this compound with an aldehyde and an amine under appropriate conditions leads to the formation of a new C-C bond at the C-7 position, incorporating the aminomethyl moiety.

A study on the development of inhibitors for human ferrous iron and 2-oxoglutarate (2OG) oxygenases utilized the Betti reaction for the C-7 functionalization of various 8-hydroxyquinoline derivatives. organic-chemistry.org This approach highlights the utility of multi-component reactions in generating biologically active molecules. While the study focused on a range of substituted 8-hydroxyquinolines, the principle is directly applicable to this compound. The general scheme for the Betti reaction involving an 8-hydroxyquinoline is depicted below:

General Scheme of the Betti Reaction on 8-Hydroxyquinolines:

The reaction typically proceeds under mild conditions and offers a straightforward route to novel derivatives that would otherwise require multi-step synthetic sequences. The selection of different aldehydes and amines allows for the introduction of a wide variety of substituents at the C-7 position, enabling the fine-tuning of the molecule's properties.

The table below summarizes representative examples of the Betti reaction applied to various 8-hydroxyquinoline cores, illustrating the scope and versatility of this multi-component approach.

| 8-Hydroxyquinoline Derivative | Aldehyde | Amine | Product (C-7 Functionalized Derivative) |

|---|---|---|---|

| 8-Hydroxyquinoline | Benzaldehyde | Benzamide | 7-(Benzamido(phenyl)methyl)quinolin-8-ol researchgate.net |

| 8-Hydroxyquinoline | 3,4-Dimethoxybenzaldehyde | Isovaleramide | 7-((3,4-Dimethoxyphenyl)(isovaleramido)methyl)quinolin-8-ol researchgate.net |

| 5-Chloro-8-hydroxyquinoline | 3-Methyl-2-thiophenecarboxaldehyde | Pyrrolidine | 5-Chloro-7-(((3-methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)quinolin-8-ol) researchgate.net |

| This compound | Formaldehyde | Various Amines | 7-((Alkyl/aryl-amino)methyl)-2,5-dimethylquinolin-8-ol |

While the Betti reaction is a prominent example, other multi-component reactions such as the Ugi and Passerini reactions, which are isocyanide-based, also represent potential avenues for the derivatization of this compound, although specific examples in the literature are less common. asianpubs.orgwikipedia.orgresearchgate.net The Passerini reaction, for instance, involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org An O-arylative variant of the Passerini reaction has been reported to be effective with nitro-substituted hydroxyquinolines. organic-chemistry.org The Ugi reaction, a four-component reaction, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. researchgate.net These reactions offer vast potential for creating diverse molecular scaffolds from simple building blocks.

The Hantzsch dihydropyridine (B1217469) synthesis is another well-known multi-component reaction, typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.net While direct application with this compound as a component is not standard, the core principles of MCRs—convergence, efficiency, and complexity generation—are central to modern synthetic strategies for heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethylquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,5-Dimethylquinolin-8-ol, ¹H and ¹³C NMR are the primary methods for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals provide critical information about the electronic environment and connectivity of the protons. Based on data from analogous compounds such as 2,8-dimethylquinoline and 6-methoxy-2-methylquinoline, a predictive assignment can be made. rsc.org

The key expected resonances are:

Methyl Protons: Two sharp singlets corresponding to the methyl groups at the C2 and C5 positions. The C2-methyl protons are anticipated to appear in the δ 2.7–2.8 ppm range, while the C5-methyl protons would likely resonate slightly upfield. rsc.org

Aromatic Protons: The protons on the quinoline (B57606) ring system (H3, H4, H6, and H7) are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. uncw.edu Their specific shifts and coupling patterns (doublets and triplets) are dictated by their position relative to the nitrogen atom and the electron-donating methyl and hydroxyl groups. For instance, H3 and H4 would likely appear as doublets, coupled to each other.

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton (-OH) at the C8 position. Its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on predictive analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | Variable (e.g., 9.0-10.0) | Broad Singlet (s) |

| H4 | ~8.0-8.2 | Doublet (d) |

| H3 | ~7.2-7.4 | Doublet (d) |

| H6 | ~7.4-7.6 | Doublet (d) |

| H7 | ~7.0-7.2 | Doublet (d) |

| C2-CH₃ | ~2.7-2.8 | Singlet (s) |

| C5-CH₃ | ~2.5-2.6 | Singlet (s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups. Analysis of related methylquinolines and 8-hydroxyquinolines allows for a reliable prediction of these shifts. rsc.orgresearchgate.net

Key features of the predicted spectrum include:

Methyl Carbons: Two signals in the upfield region (δ 15–25 ppm) corresponding to the C2-CH₃ and C5-CH₃ carbons. rsc.org

Aromatic Carbons: Signals for the nine carbons of the quinoline ring system would appear between δ 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C8) is expected to be significantly deshielded (shifted downfield), while the carbon attached to the nitrogen (C2) will also be downfield. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on predictive analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~158 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~139 |

| C5 | ~128 |

| C6 | ~127 |

| C7 | ~118 |

| C8 | ~152 |

| C8a | ~147 |

| C2-CH₃ | ~25 |

| C5-CH₃ | ~18 |

While ¹H and ¹³C NMR provide the foundation for structural analysis, more complex NMR experiments are crucial for unambiguous assignment, especially for intricate molecules. tsijournals.com For this compound, two-dimensional (2D) NMR techniques would be employed to confirm the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming the connectivity of adjacent protons. For instance, a COSY spectrum would show a cross-peak between the H3 and H4 signals, verifying their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each protonated carbon in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is particularly valuable for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For example, correlations from the methyl protons to their attached carbons (C2 and C5) and adjacent carbons would confirm their positions on the ring.

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom within the quinoline ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound is first vaporized and passed through a GC column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to pass through the column is its retention time.

Upon exiting the GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a positively charged molecular ion ([M]⁺) and a series of fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z.

For this compound (molecular weight: 173.21 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak at m/z = 173. The fragmentation pattern can be predicted based on the known behavior of 8-hydroxyquinolines and methylquinolines. nist.govnist.gov Common fragmentation pathways include the loss of a methyl radical (•CH₃) and the loss of carbon monoxide (CO).

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound This table is generated based on predictive analysis of structurally similar compounds.

| m/z | Proposed Fragment | Description |

|---|---|---|

| 173 | [C₁₁H₁₁NO]⁺ | Molecular Ion [M]⁺ |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical |

| 145 | [M - CO]⁺ | Loss of carbon monoxide from the phenol moiety |

| 130 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical after CO loss |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass.

The theoretical exact mass of the neutral this compound molecule (C₁₁H₁₁NO) is 173.084064 Da. An HRMS experiment would be expected to measure the mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) very close to this calculated value. For example, the expected m/z for the protonated molecule [C₁₁H₁₂NO]⁺ would be 174.09189 Da. Obtaining a measured mass that matches this theoretical value provides definitive confirmation of the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. rsc.org

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for elucidating the structural features of this compound by identifying the vibrational modes of its constituent chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The aromatic C-H stretching vibrations of the quinoline ring are expected to appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ range. mdpi.com The presence of methyl groups at the 2- and 5-positions would introduce characteristic C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibration of the phenolic hydroxyl group is anticipated to be observed in the 1200-1300 cm⁻¹ region.

Infrared (IR) Spectroscopic Characterization

The infrared (IR) spectroscopic characterization of this compound provides further confirmation of its molecular structure. The key vibrational frequencies observed in the IR spectrum align with those identified by FTIR spectroscopy. For related quinoline derivatives, analysis of the IR spectra allows for the assignment of characteristic vibrational frequencies to specific functional groups. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 | Medium |

| C=N Stretch | ~1620 | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong (multiple bands) |

| C-H Bend (Methyl) | ~1375, ~1450 | Medium |

| C-O Stretch (Phenolic) | 1200-1300 | Strong |

Electronic Absorption and Emission Spectroscopy

The electronic transitions and photophysical behavior of this compound are elucidated through UV-Vis and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the quinoline ring system. Studies on related 8-hydroxyquinoline (B1678124) derivatives show two major absorption bands. walisongo.ac.id The high-energy absorption bands at lower wavelengths correspond to π-π* transitions of the benzenoid nucleus, while the low-energy absorption bands are indicative of π-π* charge-transfer complexation. walisongo.ac.id The methyl substituents at the 2- and 5-positions are likely to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent 8-hydroxyquinoline molecule due to their electron-donating inductive effect. The solvent environment can also influence the position and intensity of these absorption bands.

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π-π* (Benzenoid) | 250-340 |

| π-π* (Charge-Transfer) | >350 |

Photophysical Properties of this compound and its Coordinated Species

This compound and its metal complexes are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. The introduction of electron-donating methyl groups can influence the photoluminescence (PL) properties. researchgate.net Upon coordination with metal ions, the rigidity of the ligand is enhanced, often leading to an increase in the fluorescence quantum yield. The emission wavelength can be tuned by the choice of the metal ion and the substituents on the quinoline ring. For instance, zinc complexes of 2-methyl-8-hydroxyquinoline are known to be efficient green light emitters in organic light-emitting diodes (OLEDs).

| Compound | Emission Wavelength (nm) | Color |

|---|---|---|

| (Me-HQ)[ZnI₂(Me-HQ)] (Me-HQ = 2-methyl-8-quinolinol) | 517, 539 | Green |

X-ray Crystallographic Analysis

X-ray crystallography provides a definitive method for determining the three-dimensional molecular structure of this compound in the solid state. Although the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related structures, such as derivatives of 5-chloroquinolin-8-ol, offers valuable insights into the expected molecular geometry and intermolecular interactions. researchgate.netresearchgate.net

The quinolinol moiety is expected to be nearly planar. researchgate.net An important structural feature is the presence of an intramolecular O-H···N hydrogen bond between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. In the crystal lattice, molecules are likely to be linked by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions, forming extended supramolecular architectures. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3170 (5) |

| b (Å) | 11.5993 (7) |

| c (Å) | 11.6135 (6) |

| α (°) | 116.8473 (13) |

| β (°) | 105.2809 (13) |

| γ (°) | 92.0110 (17) |

| Volume (ų) | 948.68 (10) |

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

For instance, the crystal structure of 8-hydroxyquinoline has been determined, revealing a planar molecule with an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the quinoline ring. nih.gov In the crystalline state, molecules of 8-hydroxyquinoline form centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov It is anticipated that this compound would exhibit similar planar geometry and hydrogen bonding patterns, with the methyl groups influencing the crystal packing and intermolecular interactions.

To illustrate the type of data obtained from single-crystal X-ray diffraction studies of related compounds, the crystallographic data for a new monoclinic polymorph of 8-hydroxyquinoline is presented in the table below.

Table 1: Crystal Data and Structure Refinement for 8-Hydroxyquinoline

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₇NO |

| Formula weight | 145.16 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.620(3) |

| b (Å) | 9.243(4) |

| c (Å) | 11.070(4) |

| β (°) | 90.718(6) |

| Volume (ų) | 677.3(5) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.423 |

Data sourced from a study on a new polymorph of 8-hydroxyquinoline. nih.gov

Solid-State Structural Characterization of Metal Complexes

The coordination of this compound to metal ions results in the formation of metal complexes with diverse structural and electronic properties. The solid-state structural characterization of these complexes is crucial for understanding their coordination geometry, stability, and potential applications. While powder X-ray diffraction (XRD) can be used to identify the crystalline phases and assess the purity of the bulk material, single-crystal X-ray diffraction provides the most definitive structural information. ekb.egspuvvn.edu

The chelation of 8-hydroxyquinoline and its derivatives with metal ions is a well-established phenomenon, leading to the formation of stable complexes with various coordination numbers and geometries. nih.govnih.gov The solid-state structures of numerous metal complexes of substituted 8-hydroxyquinolines have been elucidated, revealing that the ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. chemrevlett.com

For example, the solid-state structure of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) has been characterized by single-crystal XRD, showing a distorted octahedral geometry around the cobalt(II) ion. In the absence of specific crystallographic data for this compound metal complexes, the data for related structures provides a template for what can be expected. The coordination geometry and crystal packing of these complexes are influenced by factors such as the nature of the metal ion, the presence of other ligands, and the steric and electronic effects of the substituents on the quinoline ring.

Below is a representative table of crystallographic data for a metal complex of a substituted 8-hydroxyquinoline, illustrating the detailed structural information that can be obtained.

Table 2: Crystal Data and Structure Refinement for a Dinuclear Indium(III) Complex with 5-nonanoylquinolin-8-olate

| Parameter | Value |

|---|---|

| Empirical formula | C₃₆H₄₈Cl₄In₂N₂O₆ |

| Formula weight | 1084.20 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 9.5891(10) |

| b (Å) | 11.2343(12) |

| c (Å) | 11.4116(12) |

| α (°) | 81.334(8) |

| β (°) | 71.936(8) |

| γ (°) | 67.311(8) |

| Volume (ų) | 1081.3(2) |

| Z | 1 |

| Calculated density (Mg/m³) | 1.665 |

Data from a study on a dinuclear Indium(III) complex. nih.gov

Computational Chemistry and Theoretical Studies on 2,5 Dimethylquinolin 8 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the quantum mechanical properties of molecules like 2,5-Dimethylquinolin-8-ol. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure Elucidation and Molecular Orbital Calculations

Computational studies have been employed to characterize the electronic structure of this compound. These calculations typically involve the optimization of the molecule's geometry to its lowest energy state. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity and electronic transitions.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capabilities. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. For this compound, the distribution of these orbitals is typically spread across the quinoline (B57606) ring system, with significant contributions from the phenol and pyridine (B92270) rings.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating character. |

| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting character. |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values presented are illustrative and based on typical DFT calculations for similar quinoline derivatives. Specific values for this compound would be dependent on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. This includes the prediction of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectroscopy).

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.2 | 7.1 |

| ¹³C NMR Chemical Shift (ppm) | 128.5 | 128.2 |

| IR Vibrational Frequency (cm⁻¹) | 1605 (C=C stretch) | 1600 (C=C stretch) |

Note: This table provides a hypothetical comparison to illustrate the typical accuracy of DFT-based spectroscopic predictions for compounds similar to this compound.

Mechanistic Pathways of Chemical Reactions

Computational studies can provide valuable insights into the mechanisms of chemical reactions involving this compound. For instance, DFT calculations have been used to elucidate the mechanism of regioselective H/D isotope exchange in this molecule. nih.govrroij.com By mapping the potential energy surface of the reaction, researchers can identify transition states and intermediates, thereby determining the most favorable reaction pathway. These calculations can reveal the roles of catalysts and solvents in the reaction and explain the observed selectivity. nih.govrroij.com

Theoretical Investigations of Intermolecular Interactions

The behavior of this compound in the solid state and in solution is governed by a variety of intermolecular interactions. Theoretical methods are crucial for quantifying the strength and nature of these interactions.

π-π Stacking Interactions in Crystalline Structures

The aromatic quinoline ring system of this compound also allows for the formation of π-π stacking interactions. These non-covalent interactions, where two aromatic rings are arranged in a face-to-face or offset manner, are important in the packing of molecules in crystals and in biological systems. Computational chemistry provides tools to analyze and quantify the strength of these interactions, which are typically weaker than hydrogen bonds but collectively contribute significantly to the stability of the supramolecular assembly. The geometry of these interactions, such as the inter-planar distance and the lateral offset, can be precisely determined through calculations.

Table 3: Illustrative Intermolecular Interaction Parameters for Aromatic Systems

| Interaction Type | Geometric Parameter | Calculated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (O-H···N) | Distance: ~2.8 Å, Angle: ~170° | -5 to -8 |

| π-π Stacking | Interplanar Distance: ~3.4 Å | -2 to -5 |

Note: The values in this table are representative of typical intermolecular interactions in similar heterocyclic compounds and serve as an illustration for this compound.

Coordination Chemistry and Ligand Applications of 2,5 Dimethylquinolin 8 Ol

Chelation Properties and Metal Complex Formation

2,5-Dimethylquinolin-8-ol functions as a bidentate chelating agent, coordinating to a central metal ion through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. This dual-point attachment forms a stable five-membered ring, a common feature that enhances the thermodynamic stability of the resulting metal complex, an effect known as chelation.

The lone pair of electrons on the heterocyclic nitrogen and the anionic oxygen of the phenolate (B1203915) group makes this compound an effective ligand for a wide range of metal ions. It readily forms complexes with both main group and transition metals.

Research into alkyl-substituted 8-mercaptoquinolines, which are analogous to quinolinols, has shown that the position of the alkyl group significantly influences the stability of the metal complexes formed. The presence of an alkyl group in the 2-position, as in this compound, can introduce steric hindrance that slightly lowers the strength of the metal-ligand bond compared to derivatives where this position is unsubstituted. nih.gov

A well-documented example of its coordination with a main group metal is the formation of a dimeric complex with Indium(III). ias.ac.in In this structure, the ligand coordinates to the indium center, demonstrating its robust chelating ability. While complexation with various transition metals is theoretically expected and observed for many other substituted quinolinols, specific studies detailing the isolation and characterization of this compound complexes with transition metals are less prevalent in the surveyed scientific literature.

The synthesis of the parent compound, this compound, is typically achieved through established methods for constructing the quinoline ring system, such as the Skraup or Friedländer synthesis, followed by appropriate functionalization.

While this compound is a potent ligand in its own right, its structure also serves as a scaffold for designing more complex, multidentate ligands. The quinoline core can be chemically modified at various positions to introduce additional coordinating groups. This can transform the initially bidentate ligand into a tridentate or polydentate system, allowing for the formation of more intricate and stable coordination architectures. Metal-promoted reactions can also be employed to facilitate the synthesis of novel multidentate ligands from simpler precursors, sometimes leading to the regioselective formation of new C-N bonds. ias.ac.in Although general strategies for these types of syntheses are well-known in coordination chemistry, specific examples detailing the design and synthesis of new multidentate ligands starting from this compound are not extensively detailed in available research.

Structural Diversity of Metal-2,5-Dimethylquinolin-8-ol Complexes

The coordination of this compound to metal centers gives rise to a variety of structural motifs, dictated by the coordination number, preferred geometry of the metal ion, and the stoichiometry of the reaction.

A notable example of a metal complex involving this compound is the dimeric indium quinolinate. A novel class of such complexes has been synthesized and characterized. The synthesis involves reacting this compound with trimethylindium (B1585567) (InMe₃). ias.ac.in The resulting product is a dimeric complex where two indium centers are bridged by the oxygen atoms of the quinolinolate ligands.

These dimeric indium complexes exhibit interesting photophysical properties, with absorption bands attributable to quinolinol-centered π–π* charge transfer transitions. ias.ac.inrsc.org

Table 1: Synthesis and Characterization Data for the Dimeric Indium Complex of this compound

| Property | Value | Reference |

|---|---|---|

| Precursor Ligand | This compound | ias.ac.in |

| Reactant | Trimethylindium (InMe₃) | ias.ac.in |

| Resulting Complex | Dimeric Indium Quinolinolate | ias.ac.inrsc.org |

| Characterization | ¹H and ¹³C{¹H} NMR spectroscopy, elemental analysis | ias.ac.inrsc.org |

| Key Structural Feature | Dimer with bridging quinolinolate oxygen atoms | ias.ac.in |

| Photophysical Property | Quinolinol-centered π–π* charge transfer (CT) transition | ias.ac.inrsc.org |

Specific studies detailing the synthesis and crystal structure of a cobalt complex with this compound as the sole ligand could not be identified in a review of the available literature. To illustrate the coordination behavior of cobalt with related quinoline-based ligands, the structure of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) can be considered. nih.govresearchgate.net In this complex, the central Cobalt(II) ion is six-coordinate, bonded to two 5-chloroquinolin-8-olate ligands and two pyridine (B92270) molecules. nih.govresearchgate.net The quinolinolate ligands act as bidentate chelators, coordinating through their nitrogen and oxygen atoms. This forms a distorted octahedral geometry around the cobalt center. nih.govresearchgate.net This example highlights the typical coordination mode of quinolinolates with first-row transition metals like cobalt.

Catalytic Applications of this compound Metal Complexes

The coordination of this compound to metal centers can yield complexes with significant catalytic activity. The electronic and steric properties imparted by the dimethyl-substituted quinolinolate ligand influence the reactivity of the metallic core, making these complexes viable candidates for various catalytic transformations.

In the realm of homogeneous catalysis, metal complexes of this compound have demonstrated potential, particularly in oxidation reactions. A notable example is the oxovanadium(IV) complex, [VO(2,5-(Me)2-quin)2]. This complex has been shown to be a highly active catalyst for the oxidation of hydrocarbons, such as cyclohexane, and alcohols when utilizing hydrogen peroxide as the oxidant. researchgate.net

The catalytic system, which employs the vanadium(IV) complex in acetonitrile (B52724) at 50 °C with the addition of 2-pyrazinecarboxylic acid (PCA) as a cocatalyst, achieves a remarkable 48% yield in the oxidation of cyclohexane. researchgate.net The reaction produces a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone. The addition of triphenylphosphine (B44618) to the reaction mixture leads to the complete conversion of cyclohexyl hydroperoxide to cyclohexanol. researchgate.net

Studies on the regioselectivity and bond-selectivity in the oxidation of n-heptane and methylcyclohexane (B89554) suggest that the oxidation mechanism likely involves the participation of free hydroxyl radicals. researchgate.net While highly effective for hydrocarbons, these complexes exhibit moderate activity in the oxidation of alcohols. researchgate.net

The catalytic performance of this and similar complexes underscores the potential of this compound as a ligand in designing catalysts for selective oxidation processes. The stability and reactivity of the metal center are finely tuned by the electronic and steric environment provided by the ligand.

Table 1: Catalytic Oxidation of Cyclohexane using [VO(2,5-(Me)2-quin)2]

| Substrate | Catalyst | Oxidant | Cocatalyst | Solvent | Temperature (°C) | Max. Yield (%) |

|---|---|---|---|---|---|---|

| Cyclohexane | [VO(2,5-(Me)2-quin)2] | H2O2 | 2-pyrazinecarboxylic acid | Acetonitrile | 50 | 48 |

Data sourced from researchgate.net

The exploration of this compound metal complexes in heterogeneous catalysis is an area with potential for development. While specific examples for this exact ligand are not extensively documented, related quinoline-based complexes have been investigated for such applications. For instance, cobalt(II) complexes of 5-chloroquinolin-8-ol have been tested in the oligomerization of norbornene and 2-chloro-2-propen-1-ol (B1199897) after activation with modified methylaluminoxane (B55162) (MMAO-12). nih.gov These studies on analogous systems suggest that immobilizing this compound complexes on solid supports could lead to robust and recyclable heterogeneous catalysts. The development of such supported catalysts could offer advantages in terms of catalyst separation and reuse, which are crucial for industrial applications.

Material Science Applications via Coordination

The unique photophysical properties that arise from the coordination of 8-hydroxyquinoline (B1678124) derivatives with metal ions make them promising candidates for various applications in material science. The introduction of methyl groups at the 2 and 5 positions of the quinoline ring can further modulate these properties.

Metal complexes of substituted 8-quinolinols are well-regarded for their utility in optoelectronic devices, particularly as emitting and electron-transporting layers in Organic Light Emitting Diodes (OLEDs). ijcce.ac.ir While research on the specific 2,5-dimethyl derivative is emerging, studies on closely related compounds provide strong indications of its potential. For example, zinc(II) complexes of 2-methyl-8-quinolinol have been successfully used as dopants to achieve green electroluminescence in OLEDs. ijcce.ac.ir Similarly, tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol have been synthesized and characterized for their potential as fluorescent materials in OLEDs. researchgate.net

These analogous systems demonstrate that the coordination of substituted 8-quinolinols to metal centers like zinc and tin can produce thermally stable materials with good film-forming properties suitable for optoelectronic applications. ijcce.ac.irresearchgate.net The emission color of these complexes can be tuned by modifying the substituents on the quinoline ring and by the choice of the central metal ion. The 2,5-dimethyl substitution is expected to influence the electronic structure and, consequently, the photoluminescent properties of the resulting metal complexes, potentially leading to materials with desirable characteristics for use as precursors in the fabrication of optoelectronic devices.

The inherent fluorescence of metal chelates of 8-hydroxyquinoline and its derivatives makes them excellent candidates for use as fluorescent dyes and indicators. The chelation of a metal ion to the 8-hydroxyquinoline core often leads to an enhancement of fluorescence intensity. uci.edu This phenomenon is attributed to increased molecular rigidity and a reduction in non-radiative decay pathways upon complexation.

Complexes of substituted 8-quinolinols have been shown to exhibit strong fluorescence. For instance, tin(IV) complexes of 5,7-dimethyl-8-quinolinol display photoluminescence, with their quantum yields being influenced by the coordinated halide. researchgate.net Furthermore, 8-amidoquinoline derivatives have been explored as fluorescent probes for the detection of metal ions like zinc. mdpi.com

These findings suggest that metal complexes of this compound could also function as effective fluorescent materials. The specific methyl substitution pattern may lead to unique spectral properties, making them suitable for applications as fluorescent dyes in various analytical techniques or as indicators for specific metal ions. The sensitivity and selectivity of such fluorescent probes would depend on the nature of the central metal ion and the coordination environment.

Advanced Analytical and Electrochemical Studies of 2,5 Dimethylquinolin 8 Ol

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of 8-hydroxyquinoline (B1678124) derivatives are of significant interest due to their involvement in various redox-driven biological and chemical processes. While specific electrochemical data for 2,5-dimethylquinolin-8-ol is not extensively documented in the cited literature, studies on closely related 8-hydroxyquinoline compounds provide valuable insights into its potential redox behavior.

Oxidation and Reduction Potentials

The redox potentials of quinoline (B57606) derivatives are influenced by the nature and position of substituents on the quinoline ring. For instance, research on 8-hydroxy-quinoline-5-carbaldehyde and its derivatives has shown a strong correlation between the chemical structure and the resulting oxidation and reduction potentials. The introduction of a methyl group, for example, has been observed to facilitate oxidation. Conversely, the reduction potential of methylated compounds was found to be more negative compared to their non-methylated counterparts. These findings are supported by calculations of frontier molecular orbitals.

In a study on dimeric indium complexes, the ligand this compound was used. The resulting complex, [2,5-dimethyl-8-quinolinolate In(III)–Me₂]₂, exhibited an irreversible oxidation process. The onset oxidation potential for a related complex, [2-methyl-5-methyl-8-quinolinolate In(III)–Me₂]₂, was determined to be 0.96 V (versus Fc/Fc⁺) in DMSO. This provides an indirect indication of the electron-donating nature of the this compound ligand, which influences the electrochemical properties of its metal complexes.

Studies on other substituted 8-hydroxyquinolines have also demonstrated that the oxidation mechanism can be influenced by the presence of other functional groups, though a carboxylic group did not appear to alter the fundamental oxidation process. In the presence of a proton acceptor like pyridine (B92270), the oxidation of hydroxyquinolines can proceed via a two-electron, two-proton process per molecule.

Correlation between Chemical Structure and Electrochemical Properties

The electrochemical behavior of 8-hydroxyquinoline derivatives is intrinsically linked to their molecular structure. The presence of electron-donating groups, such as methyl groups at the C-2 and C-5 positions in this compound, is expected to increase the electron density on the quinoline ring system. This increased electron density generally makes the molecule easier to oxidize, resulting in a lower oxidation potential.

Conversely, the addition of electron-withdrawing groups would be expected to make the molecule more difficult to oxidize. The interplay of substituents and their positions on the aromatic rings allows for the fine-tuning of the redox properties of these compounds. Computational studies, such as Density Functional Theory (DFT), have been employed to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with the oxidation and reduction potentials, respectively. These theoretical calculations have been shown to be consistent with experimental electrochemical data for various 8-hydroxyquinoline derivatives.

Analytical Applications for Metal Ion Detection

The 8-hydroxyquinoline scaffold is a well-established chelating agent, forming stable complexes with a wide range of metal ions. nih.gov This property has been extensively exploited in the development of chemical sensors for metal ion detection. While specific applications of this compound in this area are not detailed in the provided search results, the broader family of 8-hydroxyquinoline derivatives serves as a basis for understanding its potential.

Detection and Quantification Methodologies

The primary methods for metal ion detection using 8-hydroxyquinoline derivatives are colorimetric and fluorometric analysis. These techniques rely on the change in the spectroscopic properties of the molecule upon binding to a metal ion.

Colorimetric Sensing: In this method, the binding of a metal ion to the 8-hydroxyquinoline derivative results in a visible color change. This change is due to the alteration of the electronic structure of the molecule, leading to a shift in the absorption spectrum. For example, a derivative of 8-hydroxyquinoline, 5-chloromethyl-8-hydroxyquinoline, has been shown to exhibit a distinct color change from yellow to green in the presence of Fe(II) ions, allowing for its visual detection. ou.ac.lk

Fluorescent Sensing: Many 8-hydroxyquinoline derivatives are fluorescent. The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") this fluorescence. This change in fluorescence intensity provides a sensitive signal for the detection and quantification of the target metal ion. The mechanism often involves processes such as photoinduced electron transfer (PET), which can be modulated by metal ion binding. For instance, a novel quinoline-based fluorescent sensor has been developed for the detection of Cu(II) in living cells. researchgate.net

Electrochemical methods, such as voltammetry, can also be employed for the detection of metal ions using 8-hydroxyquinoline-modified electrodes. The binding of a metal ion to the immobilized ligand can alter the electrochemical response, providing a measurable signal for quantification.

Development of Chemical Sensors and Probes

The versatility of the 8-hydroxyquinoline structure allows for the design of sensors with high selectivity and sensitivity for specific metal ions. By introducing different functional groups onto the quinoline ring, researchers can tune the binding affinity and the photophysical properties of the sensor molecule.

For example, a quinoline-based fluorescent sensor has been synthesized that can selectively detect Zn(II) in acetonitrile (B52724) and Cd(II) in aqueous solutions through fluorescence enhancement. nih.gov Another study reported a dual-fluorescent probe based on a quinoline derivative for the selective detection of arsenic, lead, and chromium. frontiersin.org The development of these sensors often involves a combination of organic synthesis, spectroscopic analysis, and computational modeling to optimize their performance. The goal is to create probes that are not only sensitive and selective but also operate under relevant biological or environmental conditions.

Applications in Isotopic Labeling

Isotopically labeled compounds are invaluable tools in various scientific disciplines, including mechanistic studies, metabolic analysis, and nuclear magnetic resonance (NMR) spectroscopy. This compound has been a subject of research in the field of isotopic labeling, specifically through deuteration.

A metal-free, regioselective method for the deuteration of this compound has been developed. nih.gov This "green" deuteration process utilizes ambient reaction conditions and low-cost reagents, offering a more environmentally friendly and cost-effective alternative to traditional methods that often rely on transition metals. nih.gov The methodology is based on a modified Skraup-Doebner-Von Miller synthesis and employs deuterium (B1214612) oxide (D₂O) in either a basic (KOD) or acidic (D₂SO₄) solution. nih.gov

This technique provides a valuable tool for synthesizing deuterated this compound, which can then be used in various applications. The resulting isotopically labeled compounds are useful for NMR spectroscopic studies, medicinal research, and drug discovery processes. nih.gov The ability to selectively introduce deuterium at specific positions in the molecule allows for detailed structural and mechanistic investigations. nih.gov

Tracers for Reaction Mechanism Elucidation

The use of isotopically labeled compounds is a powerful tool in the field of physical organic chemistry for the elucidation of reaction mechanisms. wikipedia.org By replacing an atom with its heavier isotope, such as hydrogen with deuterium, researchers can probe the intimate details of a reaction pathway. This substitution does not alter the chemical properties of the molecule but does affect the vibrational frequencies of the bonds, which can lead to a change in the reaction rate if that bond is broken or formed in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu

In the context of this compound, selective deuteration of the molecule allows it to be used as a tracer to understand the mechanisms of reactions in which it participates. For instance, if a reaction involves the abstraction of a specific proton from the quinoline ring, replacing that proton with a deuterium atom would result in a slower reaction rate. By comparing the rate of the reaction with the deuterated compound to that of the non-deuterated compound, the KIE can be calculated. A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is being cleaved in the rate-determining step of the reaction. wikipedia.org

Secondary KIEs can also provide valuable information about changes in hybridization at a particular atomic center between the ground state and the transition state. youtube.com Even if a C-H bond is not directly broken, its vibrational environment can change, leading to a smaller but still measurable KIE.

The study of such isotope effects can help to:

Identify the rate-determining step of a reaction.

Distinguish between different proposed reaction mechanisms (e.g., concerted vs. stepwise).

Provide insight into the structure of the transition state.

While specific studies detailing the use of isotopically labeled this compound as a tracer for a particular reaction mechanism are not extensively documented in publicly available literature, the principles of KIE are broadly applicable. The synthesis of deuterated this compound provides the necessary tool for such mechanistic investigations. benthamdirect.com

Synthesis of Isotopically Labeled Compounds for NMR Spectroscopy

The synthesis of isotopically labeled this compound, particularly with deuterium, is of significant interest for various research applications, including the elucidation of reaction mechanisms and for advanced Nuclear Magnetic Resonance (NMR) spectroscopic studies. benthamdirect.comresearchgate.net NMR spectroscopy is a powerful analytical technique for determining the structure of molecules in solution, and the introduction of isotopes like deuterium can provide more detailed structural and dynamic information. semanticscholar.org

A metal-free, regioselective deuteration of this compound has been developed, offering an environmentally friendly and cost-effective method for isotopic labeling. benthamdirect.com This method utilizes a modified Skraup-Doebner-Von Miller synthesis in the presence of deuterated reagents. ingentaconnect.com The regioselectivity of the H/D isotope exchange is a key feature of this synthetic approach, allowing for the specific placement of deuterium atoms on the quinoline core.

The synthesis can be monitored and the resulting labeled compounds characterized using a combination of techniques including ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS). benthamdirect.com

Synthesis of Deuterated this compound

A reported method for the deuteration of this compound involves its reaction in a deuterated medium under specific conditions. The extent and position of deuteration can be controlled by the reaction parameters.

| Parameter | Condition | Source |

| Starting Material | This compound | benthamdirect.com |

| Deuterating Agent | D₂O with KOD or D₂SO₄ | benthamdirect.comingentaconnect.com |

| Reaction Type | Modified Skraup-Doebner-Von Miller Synthesis | ingentaconnect.com |

| Analysis Methods | ¹H NMR, ¹³C NMR, GC-MS | benthamdirect.com |

Table 1: General Conditions for the Synthesis of Deuterated this compound

NMR Spectroscopic Data of this compound and its Deuterated Analog

The success of the isotopic labeling is confirmed by comparing the NMR spectra of the unlabeled and labeled compounds. In the ¹H NMR spectrum of the deuterated product, a decrease in the intensity of the signals corresponding to the exchanged protons is observed. The ¹³C NMR spectrum can also be affected by the presence of deuterium due to isotopic shifts and changes in coupling patterns.

| Compound | Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |

| This compound | ¹H NMR (DMSO-d₆) | 9.75 (s, 1H, OH), 8.21 (d, J=8.5 Hz, 1H), 7.42 (d, J=8.5 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H), 7.03 (d, J=8.0 Hz, 1H), 2.59 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) | benthamdirect.com |

| Deuterated this compound | ¹H NMR (DMSO-d₆) | Signals for aromatic protons at positions susceptible to exchange show reduced intensity or disappearance. | benthamdirect.com |

| This compound | ¹³C NMR (DMSO-d₆) | 152.0, 146.8, 138.2, 135.9, 128.4, 126.9, 122.1, 117.8, 110.1, 22.8, 17.0 | benthamdirect.com |

| Deuterated this compound | ¹³C NMR (DMSO-d₆) | Carbons bonded to deuterium exhibit characteristic splitting patterns (e.g., triplets for -CD) and upfield isotopic shifts. | benthamdirect.com |

Table 2: Comparative NMR Data for this compound and its Deuterated Form

The availability of these isotopically labeled compounds is crucial for in-depth NMR studies that can probe molecular structure, dynamics, and interactions in ways not possible with their unlabeled counterparts. semanticscholar.org

Mechanistic Insights into Biological Activities and Structure Activity Relationships of 2,5 Dimethylquinolin 8 Ol Derivatives

Enzyme Modulation and Inhibition Mechanisms

The 8-hydroxyquinoline (B1678124) scaffold, the core of 2,5-Dimethylquinolin-8-ol, is recognized for its potent ability to interact with and modulate the activity of various metalloenzymes. This activity is primarily attributed to its capacity as a chelating agent, particularly for divalent metal ions that are essential for the catalytic function of these enzymes.

Inhibition of Lysine (B10760008) Demethylases (KDM4)

The KDM4 family of histone lysine demethylases are Fe(II)-dependent enzymes that play a crucial role in epigenetic regulation. medchemexpress.com High expression levels of KDM4 enzymes are associated with the progression of certain cancers, such as prostate and breast cancer, making them a significant target for therapeutic intervention. frontiersin.org

Derivatives of the 8-hydroxyquinoline (8-HQ) scaffold have been identified as potent inhibitors of KDM4 proteins. nih.gov The inhibitory mechanism of these compounds relies on the potent coordinating ability of the 8-HQ moiety. frontiersin.org Specifically, the pyridyl nitrogen and the phenolic oxygen of the 8-hydroxyquinoline ring system form a bidentate chelation complex with the Fe(II) ion located in the active site of the KDM4 enzyme. frontiersin.orgnih.gov This interaction displaces the metal ion or blocks its coordination with substrates, thereby inhibiting the enzyme's demethylase activity. frontiersin.org

Structure-activity relationship studies have shown that modifications to the 8-HQ scaffold can significantly influence inhibitory potency. For instance, the derivative 5-carboxy-8-hydroxyquinoline (IOX1) is a known KDM4 inhibitor. medchemexpress.com Further research into other derivatives has led to the development of compounds with nanomolar efficacy against KDM4B, demonstrating significant potential in preclinical cancer models. nih.gov

| Compound | Target Enzyme | IC₅₀ Value | Assay Method |

|---|---|---|---|

| 5-carboxy-8-hydroxyquinoline (IOX1) | KDM4A | 1.7 µM | MALDI-TOF MS |

| ML324 (8-HQ derivative) | KDM4E | 920 nM | AlphaScreen |

| Analogue 9e (8-HQ derivative) | KDM4B | 4.74 nM | In vitro assay |

Data derived from studies on 8-hydroxyquinoline derivatives, serving as a reference for the potential activity of this compound. medchemexpress.comnih.gov

Interaction with 2-Oxoglutarate Oxygenases

The KDM4 enzymes belong to the larger superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases. drugbank.com These enzymes are involved in a wide array of biological processes, including collagen biosynthesis, hypoxic sensing, and the regulation of gene expression. drugbank.com Given this shared mechanistic foundation, inhibitors targeting the Fe(II)/2OG binding site often exhibit broad-spectrum activity.

The 8-hydroxyquinoline derivative, 5-carboxy-8-hydroxyquinoline (IOX1), has been demonstrated to be a broad-spectrum inhibitor of 2OG oxygenases. researchgate.netnih.govnih.gov Its mechanism of action is consistent with that observed for KDM4, involving the chelation of the active site ferrous ion. researchgate.net Crystallographic studies have confirmed that IOX1 binding mimics the metal chelation and carboxylate interactions involved in 2OG binding. nih.gov Interestingly, in some instances, the binding of IOX1 can induce the translocation of the active site metal, presenting a novel avenue for inhibitor design. researchgate.net This broad inhibitory profile suggests that this compound, as a member of the 8-hydroxyquinoline class, likely interacts with a range of 2OG-dependent oxygenases through a similar iron chelation mechanism.

Ligand Interactions with Lipoxygenase (LOX) Enzymes

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. nih.govacs.org As such, LOX enzymes, particularly 5-lipoxygenase (5-LOX) and 12R-lipoxygenase (12R-LOX), are considered therapeutic targets for inflammatory conditions such as asthma and psoriasis. acs.orgrsc.orgresearchgate.net

Recent research has identified the quinoline (B57606) scaffold as a promising basis for the development of potent LOX inhibitors. rsc.orgresearchgate.net A series of substituted 2-cyanoquinolines were synthesized and found to inhibit the formation of leukotrienes via the 5-lipoxygenase pathway. rsc.org Similarly, 2-aryl quinoline derivatives have been identified as the first known inhibitors of 12R-LOX, showing selectivity for this isoform over others like 12S-hLOX and 15-hLOX. researchgate.net In silico docking studies suggest that these quinoline derivatives interact with key residues in the enzyme's active site, including forming hydrogen bonds and hydrophobic interactions. researchgate.net While specific studies on this compound are not detailed, the established activity of the broader quinoline class indicates its potential to interact with and inhibit LOX enzymes.

Modulation of HIV-1 Integrase Activity

HIV-1 integrase (IN) is an essential viral enzyme responsible for integrating the viral DNA into the host cell's genome. researchgate.net A novel class of agents known as allosteric HIV-1 integrase inhibitors (ALLINIs) targets this enzyme. Unlike traditional inhibitors that bind to the catalytic active site, ALLINIs bind to a different location: the dimer interface of the IN's catalytic core domain, which is also the binding site for the cellular cofactor LEDGF/p75. researchgate.net

Quinoline-based compounds have been central to the development of ALLINIs. rsc.org The binding of these molecules at the allosteric site does not block the enzyme's catalytic function directly but instead triggers an aberrant, excessive multimerization of the IN protein. This action impairs the normal function of the integrase, particularly during the late stages of viral replication, leading to the formation of non-infectious virions. The specific substitution patterns on the quinoline ring are critical for the efficacy of these inhibitors. Studies on multi-substituted quinolines have examined the impact of modifications at various positions, including the 8-position. While bulky substitutions at this position can negatively affect binding, other modifications can confer potent antiviral properties. This established mechanism for quinoline derivatives suggests that this compound could potentially modulate HIV-1 integrase activity through this allosteric pathway.

| Compound | Activity Measured | IC₅₀ / EC₅₀ Value |

|---|---|---|

| LEDGIN-6 (Quinoline derivative) | IN-LEDGF/p75 Interaction Inhibition (IC₅₀) | 1.37 µM |

| LEDGIN-6 (Quinoline derivative) | Antiviral Activity (EC₅₀) | 2.35 µM |

Data from representative quinoline-based ALLINIs, illustrating the potential mechanism for this compound.

Molecular Mechanisms of Antimicrobial Action

The 8-hydroxyquinoline scaffold is a well-established pharmacophore with a long history of use as an antimicrobial agent, exhibiting activity against a wide range of bacteria.

Antibacterial Activity Mechanisms

The primary antibacterial mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions. rsc.org Bacteria require divalent metal cations such as iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺) as cofactors for numerous essential enzymes and cellular processes. By sequestering these ions, 8-hydroxyquinoline derivatives disrupt intracellular metal homeostasis, depriving the bacteria of these critical nutrients and leading to the inhibition of growth and, ultimately, cell death. rsc.org

This mechanism is distinct from many conventional antibiotics, which may allow 8-HQ derivatives to be effective against drug-resistant strains. For example, cloxyquin (5-chloroquinolin-8-ol) has shown potent activity against multidrug-resistant isolates of Mycobacterium tuberculosis. The activity of these compounds is highly dependent on the substitution pattern on the quinoline ring. Studies on a series of derivatives have demonstrated that small substitutions can lead to highly potent activity against M. tuberculosis. acs.org The importance of the 8-hydroxyl group is considered critical for this antibacterial action. acs.org

| Compound | Bacterial Species | MIC (µM) |

|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA (Methicillin-sensitive S. aureus) | 2.2 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA (Methicillin-resistant S. aureus) | 1.1 |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis (clinical isolates) | 0.062-0.25 µg/mL |

MIC values for close structural analogs of this compound, highlighting the potent antibacterial nature of the scaffold. acs.org

Antifungal Activity Mechanisms

The precise antifungal mechanisms of this compound are not extensively detailed in publicly available research. However, insights can be drawn from studies on the broader class of 8-hydroxyquinoline derivatives. The antifungal action of these compounds is generally understood to be multifaceted.

One primary mechanism involves the disruption of fungal cell integrity. Research on related 8-hydroxyquinolines, such as clioquinol, has demonstrated that these molecules can inflict damage upon the fungal cell wall. researchgate.netnih.gov This damage can lead to altered cell morphology, including the development of irregular and rough cell walls with grooves, ultimately compromising the structural integrity of the fungus. researchgate.net

Furthermore, some 8-hydroxyquinoline derivatives are known to compromise the functional integrity of the cytoplasmic membrane. researchgate.netnih.gov This can occur through interactions with essential membrane components like ergosterol, leading to increased membrane permeability and the leakage of vital intracellular contents, such as nucleic acids. researchgate.net While some derivatives directly bind to ergosterol, others appear to disrupt the membrane through different, yet-to-be-fully-elucidated pathways. It is noteworthy that the substitution pattern on the 8-hydroxyquinoline core can influence the primary mechanism of action, with some derivatives acting more prominently on the cell wall and others on the cell membrane. nih.gov

The chelation of metal ions is another proposed mechanism for the antifungal activity of 8-hydroxyquinolines. These compounds can sequester essential metal ions that are crucial for the function of various fungal enzymes. By depriving the fungus of these vital cofactors, 8-hydroxyquinoline derivatives can inhibit key metabolic pathways and hinder fungal growth.

While these mechanisms are established for the broader class of 8-hydroxyquinolines, further research is required to specifically elucidate the predominant antifungal mechanisms of this compound and its derivatives.

Table 1: Proposed Antifungal Mechanisms of 8-Hydroxyquinoline Derivatives

| Mechanism | Description | Fungal Target |

|---|---|---|

| Cell Wall Damage | Disruption of the structural integrity of the fungal cell wall. | Cell Wall Components |

| Membrane Disruption | Compromising the function of the cytoplasmic membrane, leading to leakage of intracellular contents. | Cytoplasmic Membrane, Ergosterol |

Antiviral Activity Mechanisms

The antiviral mechanisms of this compound and its derivatives are not well-defined in the current scientific literature. However, the broader class of quinoline derivatives has been investigated for activity against a range of viruses, and these studies provide some general insights into potential mechanisms of action.

One of the key antiviral strategies of quinoline compounds involves the inhibition of viral replication. nih.gov This can be achieved through various means, such as targeting viral enzymes that are essential for the replication process. For instance, some quinoline derivatives have been shown to interfere with viral RNA production, thereby halting the propagation of the virus. nih.gov

Another potential mechanism is the interference with viral entry into host cells. While not extensively documented for all quinoline derivatives, this is a common antiviral strategy that could be relevant. This could involve blocking the interaction between viral surface proteins and host cell receptors, or inhibiting the conformational changes required for viral fusion with the host cell membrane.

It is important to note that the specific antiviral mechanism can be highly dependent on the structure of the quinoline derivative and the type of virus being targeted. For example, modifications to the quinoline core and the addition of various substituent groups can significantly alter the compound's biological activity and its mode of interaction with viral or host cell components. Given the lack of specific studies on this compound, its precise antiviral mechanisms remain to be elucidated.

Cellular Pathway Perturbations in Biological Systems

Regulation of Cell Cycle Proteins (e.g., p21, p27, p53)

There is currently no direct scientific evidence from available research to suggest that this compound or its derivatives directly regulate the expression or activity of the cell cycle proteins p21, p27, or p53. These proteins are critical regulators of cell cycle progression and are often implicated in the cellular response to stress and DNA damage.

p53 is a tumor suppressor protein that plays a central role in controlling the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate programmed cell death.

p21 is a cyclin-dependent kinase (CDK) inhibitor that is a downstream target of p53. When activated by p53, p21 can bind to and inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S checkpoint. nih.gov

p27 is another CDK inhibitor that primarily regulates the G1/S transition. Its activity is often modulated by extracellular signals and its degradation is a key step in allowing cells to enter the S phase.

While some quinoline-based compounds have been investigated for their anticancer properties, which often involve modulation of cell cycle pathways, specific studies linking this compound to the p53/p21/p27 axis are lacking. Therefore, any potential effects of this compound on these key cell cycle regulators remain speculative and would require dedicated investigation.

Impact on Cellular Signaling Pathways

The specific impact of this compound on cellular signaling pathways has not been extensively investigated. However, studies on other quinoline derivatives suggest that this class of compounds can modulate various signaling cascades within biological systems.

For instance, some quinoline derivatives have been shown to influence pathways related to cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. mdpi.comnih.gov This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many diseases, including cancer. Inhibition of this pathway by certain quinoline compounds can lead to decreased cell proliferation and the induction of apoptosis. mdpi.comnih.gov

Additionally, alterations in signaling pathways related to cellular stress and transformation have been observed with some quinoline-related structures. nih.gov This can include changes in the expression and activity of protein kinase C (PKC) isozymes, which are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov

It is plausible that this compound, by virtue of its quinoline core, could also interact with and modulate these or other cellular signaling pathways. However, without specific experimental data, the precise nature and consequences of such interactions remain unknown. Further research is necessary to determine which signaling pathways are affected by this compound and the mechanistic basis for these effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

Elucidation of Structural Features Influencing Biological Effects